3-(Cyclopropylamino)butan-2-one
Description
Contextualization of the Compound within Organic Chemistry
3-(Cyclopropylamino)butan-2-one is an organic molecule characterized by the presence of a cyclopropylamino group attached to a butanone backbone. Structurally, it is classified as an α-amino ketone, a class of compounds known for their unique reactivity and as valuable synthetic intermediates. nih.govcolab.ws The presence of both a ketone and a secondary amine functionality within the same molecule presents interesting challenges and opportunities in chemical synthesis. acs.org The strained three-membered cyclopropane (B1198618) ring introduces specific steric and electronic properties to the molecule, influencing its reactivity and potential interactions with biological targets. longdom.orghyphadiscovery.com The synthesis of α-amino ketones has been a subject of considerable research, with numerous methodologies developed to access this important structural motif. colab.wsrsc.org These methods often involve the amination of ketones or the manipulation of amino acid precursors. organic-chemistry.org
The general structure of α-amino ketones makes them versatile building blocks for the synthesis of more complex nitrogen-containing heterocycles and 2-amino alcohols. colab.ws The reactivity of these compounds is often characterized by the interplay between the nucleophilic amine and the electrophilic carbonyl group, which can be harnessed for various chemical transformations. acs.org
Significance of the Cyclopropylamino and Butanone Motifs in Bioactive Molecules
The structural components of this compound, the cyclopropylamino moiety and the butanone framework, are individually recognized for their presence in a variety of bioactive molecules.
The cyclopropylamino group is a desirable feature in drug design. longdom.org Its rigid structure can help to constrain the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target. hyphadiscovery.com The cyclopropyl (B3062369) ring is also known to be more resistant to oxidative metabolism compared to larger aliphatic rings, which can improve the metabolic stability and pharmacokinetic profile of a drug. hyphadiscovery.com This has led to the incorporation of the cyclopropylamine (B47189) scaffold in a range of therapeutic agents. longdom.orgontosight.ai For example, it is a key component in certain antiviral, antidepressant, and anticancer drugs. longdom.org The expansion of the tranylcypromine (B92988) scaffold, a well-known monoamine oxidase inhibitor, with substituted cyclopropylamine derivatives has been explored for the development of novel histone demethylase KDM1A inhibitors for cancer therapy. nih.gov
The butanone (or methyl ethyl ketone) motif also appears in several pharmaceutical compounds and is used as a solvent in the production of various medications. drugbank.combatongchemical.combatongchemical.com For instance, Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), contains a butanone derivative. drugbank.com Butanone is also utilized as a solvent in the formulation of topical medications and transdermal drug delivery systems, aiding in the dissolution and skin penetration of active pharmaceutical ingredients. batongchemical.com
The combination of these two motifs in this compound suggests a potential for this compound to be explored in the context of medicinal chemistry, building upon the established value of its constituent parts.
Table 1: Examples of Bioactive Molecules Containing the Cyclopropylamino Motif
| Drug Name | Therapeutic Area | Reference |
|---|---|---|
| Tranylcypromine | Antidepressant (MAOI) | nih.gov |
| Trovafloxacin | Antibiotic | hyphadiscovery.com |
| Various Investigational Drugs | Anticancer, Antiviral | longdom.orgnih.gov |
Table 2: Examples of Pharmaceutical Applications of the Butanone Motif
| Compound/Application | Use | Reference |
|---|---|---|
| Nabumetone | NSAID for arthritis | drugbank.com |
| Solvent for Topical Medications | Enhances drug delivery | batongchemical.com |
| Solvent in Transdermal Patches | Facilitates drug absorption | batongchemical.com |
| Raw Material for Cefathiamidine | Antibiotic synthesis | batongchemical.com |
| Solvent for Paracetamol | Antipyretic analgesic formulation | batongchemical.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(cyclopropylamino)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(6(2)9)8-7-3-4-7/h5,7-8H,3-4H2,1-2H3 |
InChI Key |
MYMFTJJVCIQTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)NC1CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopropylamino Butan 2 One and Its Analogs
Strategies for Carbon-Nitrogen Bond Formation
The construction of the C-N bond is a pivotal step in the synthesis of 3-(cyclopropylamino)butan-2-one. Two principal strategies are prominently employed: nucleophilic substitution and reductive amination.
One common method involves the nucleophilic substitution of an α-haloketone with cyclopropylamine (B47189). This reaction typically utilizes a precursor such as 3-bromo-2-butanone or 3-chloro-2-butanone. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the carbon atom bearing the halogen, displacing the halide ion. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions, such as elimination.
Another versatile approach is the reductive amination of a dicarbonyl compound, specifically butane-2,3-dione. In this two-step, one-pot process, cyclopropylamine first reacts with one of the carbonyl groups of butane-2,3-dione to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired α-amino ketone. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity in reducing the iminium ion over the ketone.
| Method | Starting Materials | Key Reagents | General Conditions |
| Nucleophilic Substitution | 3-Halobutan-2-one, Cyclopropylamine | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, THF) | Room temperature to reflux |
| Reductive Amination | Butane-2,3-dione, Cyclopropylamine | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3), Acid catalyst (optional) | Mildly acidic to neutral pH |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound is of significant interest, and several stereoselective methods have been developed. These approaches aim to control the stereochemistry at the C3 position.
Chiral auxiliaries provide a reliable method for inducing stereoselectivity. For instance, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to a precursor molecule. Subsequent alkylation or amination reactions are then directed by the steric hindrance of the auxiliary, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the desired chiral α-amino ketone.
Asymmetric hydrogenation of a suitable prochiral precursor is another powerful technique. For example, an α-enamido ketone or an α-imino ketone can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). This method can provide high enantiomeric excess under optimized conditions.
Biocatalysis offers an environmentally friendly and highly selective alternative. Enzymes such as transaminases can be used to convert a prochiral ketone precursor into the desired chiral amine. This is achieved by the transfer of an amino group from an amino donor to the ketone. Additionally, engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones, which can then be oxidized to the target α-amino ketone.
| Approach | Precursor Type | Key Component | Stereochemical Control |
| Chiral Auxiliaries | Glycine enolate equivalents | Pseudoephedrine, Evans oxazolidinones | Diastereoselective alkylation/amination |
| Asymmetric Hydrogenation | α-Enamido ketones, α-Imino ketones | Chiral Rh or Ru catalysts (e.g., with BINAP) | Enantioselective reduction |
| Biocatalysis | Prochiral ketones, α-Hydroxy ketones | Transaminases, Engineered amine dehydrogenases | Enantioselective amination/reductive amination |
Intermediate Compound Preparation Techniques
The successful synthesis of this compound relies on the efficient preparation of key intermediates.
3-Halobutan-2-one , a crucial precursor for the nucleophilic substitution pathway, can be synthesized by the halogenation of 2-butanone (B6335102). For instance, 3-bromobutan-2-one can be prepared by treating 2-butanone with bromine in a suitable solvent. The synthesis of the four stereoisomers of 3-bromo-2-butanol, which can be oxidized to the corresponding ketone, has been achieved through lipase-catalyzed resolutions.
Butane-2,3-dione , the starting material for the reductive amination route, can be prepared through various methods, including the oxidation of 2,3-butanediol or the oxidative dehydrogenation of 3-hydroxybutanone.
Cyclopropylamine is a commercially available reagent but can also be synthesized through several established procedures. One common laboratory-scale synthesis involves the Hofmann rearrangement of cyclopropanecarboxamide (B1202528). Other methods include the Curtius rearrangement of cyclopropanecarbonyl azide (B81097) and the reduction of cyclopropanecarbonitrile.
Derivatization Reactions and Functional Group Transformations
The versatile functional groups in this compound allow for a range of derivatization reactions and functional group transformations, enabling the synthesis of a diverse library of analogs.
The secondary amine functionality can undergo N-alkylation or N-acylation to introduce various substituents. N-alkylation can be achieved by reaction with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. These modifications can significantly alter the biological activity of the parent compound.
Reactivity and Reaction Mechanisms of Cyclopropylamino Ketone Systems
Chemical Transformations Involving the Cyclopropyl (B3062369) Ring
The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to various ring-opening and rearrangement reactions, a tendency that is significantly influenced by the adjacent amino group.
One of the most prominent reaction pathways for N-cyclopropylamines involves oxidative ring-opening. This process is often initiated by a one-electron oxidation at the nitrogen atom, typically mediated by enzymes like cytochrome P450 or chemical oxidants, to form a highly unstable aminium radical cation. nih.govnih.govacs.org This radical cation can undergo rapid cleavage of the cyclopropane ring. acs.org For instance, studies on N-benzyl-N-cyclopropylamine have shown that its oxidation by P450 enzymes can lead to both cyclopropanone (B1606653) hydrate (B1144303) and ring-opened products like 3-hydroxypropionaldehyde (3HP). nih.govacs.org The formation of the ring-opened product is considered a signature for a single electron transfer (SET) mechanism. nih.govacs.org This suggests that 3-(Cyclopropylamino)butan-2-one could undergo similar enzymatic or chemical oxidation, leading to cleavage of the three-membered ring.
The cyclopropyl ring can also be opened under acidic conditions. For example, trans-2-phenylcyclopropylamine undergoes regioselective protonation and cleavage of the distal C-C bond in superacid, forming a dication that can be trapped by nucleophiles. nih.gov While requiring extreme conditions, this highlights the inherent reactivity of the ring when activated.
Furthermore, the cyclopropyl group can participate in cycloaddition reactions. Photocatalytic [3+2] cycloadditions have been reported for aryl cyclopropyl ketones, where photoreduction leads to a ring-opened radical anion that reacts with alkenes. nih.gov Similarly, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with α,β-unsaturated carbonyl compounds without the need for a photocatalyst, proceeding through a single electron transfer pathway initiated by photo-excitation. chemrxiv.org N-cyclopropylamines can also engage in asymmetric [3+2] photocycloadditions with olefins, catalyzed by cooperative photoredox and chiral H-bond catalysts, to produce enantioenriched cyclopentylamines. rsc.org These precedents suggest that the cyclopropyl ring in the title compound could serve as a three-carbon synthon in various cycloaddition reactions.
Ring expansion is another potential transformation. N-substituted cyclopropyl amides, for example, can undergo a ring-expanding reaction to form pyrrolidin-2-ones when treated with triphenylphosphine (B44618) and carbon tetrahalides. nih.govacs.org While the subject molecule is a ketone, this reactivity in a related system points to the possibility of skeletal rearrangements.
Reactivity of the Butanone Carbonyl Group
The butanone carbonyl group in this compound is an electrophilic center, susceptible to nucleophilic addition. However, its reactivity is modulated by the adjacent α-cyclopropylamino substituent. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. youtube.com The presence of two alkyl substituents on a ketone's carbonyl carbon (in this case, a methyl and a 1-(cyclopropylamino)ethyl group) sterically hinders the approach of nucleophiles and electronically reduces the electrophilicity of the carbonyl carbon compared to an aldehyde.
A key reaction for ketones with secondary amines is the formation of enamines. This typically involves the acid-catalyzed addition of the amine to the carbonyl to form a carbinolamine intermediate, which then dehydrates to yield the C=C double bond of the enamine. While this is an intermolecular reaction, the presence of both functionalities in this compound could facilitate intramolecular processes. However, α-amino ketones, particularly primary and secondary ones, can be unstable and prone to self-condensation. wikipedia.org
The carbonyl group can undergo a variety of classic addition reactions. For example, the addition of organometallic reagents (like Grignard or organolithium reagents) or hydride reducing agents would lead to the corresponding tertiary or secondary alcohol, respectively. The facial selectivity of such additions would likely be influenced by the bulky cyclopropylamino substituent at the α-position.
The presence of the α-amino group also enables specific synthetic transformations. The Heyns rearrangement, for example, converts α-hydroxy ketones into α-amino ketones via an α-hydroxy imine intermediate, demonstrating a synthetically relevant connection between these two functional groups. rsc.orgcolab.ws While this is a synthetic route to α-amino ketones rather than a reaction of one, it underscores the intimate chemical relationship between the vicinal amino and keto functionalities.
Nucleophilic and Electrophilic Reactivity of the Amino Moiety
The secondary amino group in this compound is a versatile functional group, capable of acting as both a nucleophile and, after activation, an electrophile.
As a nucleophile, the lone pair of electrons on the nitrogen atom can participate in several reactions. It can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amide. organic-chemistry.orgacs.orgresearchgate.net Similarly, it can undergo alkylation with alkyl halides. nih.govacs.org The reductive amination of aldehydes and ketones with primary or secondary amines is a fundamental transformation, and while the title compound already possesses this linkage, the nitrogen atom retains its nucleophilicity for further functionalization. youtube.com
The electrophilic reactivity of the amino group is typically accessed after an initial activation step. The N-H proton can be abstracted by a strong base, though this is less common than reactions at the α-carbon. More significantly, the nitrogen can be oxidized, as discussed previously, to form an aminium radical. nih.govnih.govacs.org This transformation is key to the mechanism-based inactivation of enzymes like cytochrome P450 by cyclopropylamines and represents a major pathway for the metabolic degradation of such compounds. nih.govresearchgate.net This oxidative process makes the nitrogen and the attached cyclopropyl group the primary site of reactivity under certain biological or chemical oxidative conditions.
Research on N-benzyl-N-cyclopropylamine has shown that oxidation can lead to different products depending on the specific enzymatic system. While P450 oxidation can yield both ring-opened and intact-ring products, horseradish peroxidase, a known single-electron transfer enzyme, leads exclusively to ring-opened products. nih.govacs.org This highlights how the reactivity of the amino moiety is intricately linked to the fate of the cyclopropyl ring.
Data Tables
The following tables present data from studies on compounds analogous to this compound, illustrating potential reaction pathways.
Table 1: Asymmetric [3+2] Cycloaddition of N-Aryl Cyclopropylamines with an Electron-Rich Olefin Data sourced from a study on cooperative visible-light-driven photoredox and chiral H-bond catalysis. The table shows yields and enantiomeric excess for the reaction between various substituted N-cyclopropyl anilines and 3-methylene-isoindolin-1-one. This illustrates a potential reaction of the cyclopropylamine (B47189) moiety.
| Entry | N-Aryl Cyclopropylamine Substituent (on Aniline) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Methoxy | 95 | 92 |
| 2 | 4-Methyl | 88 | 90 |
| 3 | 3-Methoxy | 80 | 94 |
| 4 | 2-Methoxy | 85 | 93 |
Source: Adapted from research on asymmetric photocycloadditions. rsc.org
Table 2: Cytochrome P-450 Destruction during Oxidation of N-Cyclopropyl Benzylamines This table shows the extent of P-450 heme destruction upon incubation with various N-cyclopropyl benzylamine (B48309) derivatives. This demonstrates the potential reactivity of the N-cyclopropylamino group under oxidative conditions, a process initiated by the amino moiety.
| Substrate (1.0 mM) | Heme Destruction (nmol/nmol P-450) |
| N-Cyclopropylbenzylamine | 0.36 |
| N-(1-Methylcyclopropyl)benzylamine | 0.42 |
| N-Cyclobutylbenzylamine | 0.07 |
Source: Adapted from research on the oxidation of cycloalkylamines by cytochrome P-450. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Stereochemical Impact
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. For 3-(Cyclopropylamino)butan-2-one, the key areas of conformational freedom are the rotation around the C2-C3 bond of the butane (B89635) chain and the C-N bond linking the butyl group to the cyclopropylamine (B47189) moiety.
The study of these rotations is critical for understanding the molecule's three-dimensional shape, which in turn governs its physical properties and biological activity. The analysis typically involves mapping the potential energy surface by calculating the energy of the molecule as a function of specific dihedral angles. The most stable conformations correspond to energy minima on this surface, while energy maxima represent unstable, transient states. uwlax.edu
Table 1: Hypothetical Relative Energies of Key Conformations of this compound
| Dihedral Angle | Conformer Type | Description | Hypothetical Relative Energy (kcal/mol) |
| N-C3-C2-C1 = ~60° | Gauche | Methyl groups are staggered but in proximity. | 0.5 - 1.0 |
| N-C3-C2-C1 = 180° | Anti | Methyl groups are positioned opposite to each other, minimizing steric strain. | 0 (most stable) |
| N-C3-C2-C1 = 0° | Eclipsed | Methyl groups are aligned, resulting in high torsional and steric strain. | 4.0 - 6.0 |
| C4-N-C3-C2 = 180° | s-trans (anti-periplanar) | Cyclopropyl (B3062369) ring and butane backbone are positioned on opposite sides. | Lower energy conformer |
| C4-N-C3-C2 = 0° | s-cis (syn-periplanar) | Cyclopropyl ring and butane backbone are on the same side, potentially leading to steric clash. | Higher energy conformer |
Note: This table is illustrative and represents the type of data generated in a conformational analysis study. Actual energy values would require specific quantum chemical calculations.
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.govphcogj.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and reactivity. nih.govnih.gov
For this compound, DFT calculations can be used to determine a range of electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Hypothetical Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| Energy of LUMO | -0.8 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Atomic Charges | N: -0.4, O: -0.5 | Reveals the partial positive or negative charge on individual atoms, highlighting sites for electrostatic interactions. |
Note: This table is a hypothetical representation of typical output from quantum chemical calculations. The basis set (e.g., 6-31G) and DFT functional (e.g., B3LYP) would need to be specified for an actual study. phcogj.com*
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govacs.org This method is fundamental in drug discovery for screening virtual libraries of compounds and proposing how they might interact with a biological target at the molecular level. researchgate.net
The process for this compound would involve:
Generating a low-energy 3D conformation of the molecule.
Obtaining the crystal structure of a target protein from a database like the Protein Data Bank.
Using a docking algorithm to systematically sample different positions and orientations of the ligand within the protein's binding site.
Evaluating each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Given the prevalence of the cyclopropylamine scaffold in inhibitors of enzymes like lysine-specific demethylase 1 (KDM1A) nih.govnih.gov and its presence in kinase inhibitors acs.org, these protein classes would be logical hypothetical targets. The cyclopropyl group can be advantageous for binding, as its rigidity can reduce the entropic penalty upon binding and its unique shape can fit into specific hydrophobic pockets. acs.orgnih.gov Docking simulations would reveal potential hydrogen bonds between the amine or carbonyl group and polar residues in the active site, as well as hydrophobic interactions involving the cyclopropyl and methyl groups.
Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -7.5 | A negative value indicates a favorable binding interaction. More negative values suggest higher predicted affinity. |
| Hydrogen Bonds | Amine N-H with Asp145 backbone C=O (2.9 Å) | Strong directional interaction contributing to binding specificity and affinity. |
| Carbonyl C=O with Lys98 side-chain N-H (3.1 Å) | Another key hydrogen bond anchoring the ligand in the binding site. | |
| Hydrophobic Interactions | Cyclopropyl group with Val75, Leu130 | The rigid ring fits into a nonpolar pocket, displacing water and contributing favorably to binding. |
| Butanone methyl groups with Ala96, Ile143 | Additional hydrophobic contacts that enhance binding affinity. |
Note: This table is illustrative. The specific residues and binding energy are hypothetical and depend entirely on the chosen protein target.
Molecular Dynamics Simulations of Compound-Biomolecular Systems
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govyoutube.com By solving Newton's equations of motion for every atom in the system, MD simulations can model the flexibility of both the ligand and the protein, providing insights into the stability of the docked pose. nih.govmdpi.com
An MD simulation starting from the best-docked pose of this compound in its target protein would typically be run for hundreds of nanoseconds. nih.gov The resulting trajectory would be analyzed to:
Assess Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored. A stable, low RMSD value suggests the ligand remains in its binding pocket and maintains its initial pose. researchgate.net
Identify Key Interactions: The persistence of interactions like hydrogen bonds observed in docking can be tracked over time. MD can reveal whether these interactions are stable or transient.
Analyze Conformational Changes: MD shows how the ligand and protein adapt to each other. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the binding site are flexible or rigid upon ligand binding. researchgate.net
These simulations provide a more realistic and rigorous assessment of a ligand's binding mode than docking alone.
Table 4: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Typical Value/Choice | Purpose |
| Force Field | AMBER, CHARMM, OPLS | A set of parameters that defines the potential energy of the system's particles. nih.gov |
| Water Model | TIP3P, SPC/E | Explicitly models the surrounding solvent, which is crucial for biological accuracy. nih.gov |
| Simulation Time | 100 - 500 nanoseconds | The duration of the simulation; longer times allow for the observation of more complex motions. |
| Ensemble | NVT, NPT | Defines the thermodynamic conditions (e.g., constant temperature and pressure) of the simulation. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
Machine Learning Applications in Compound Design and Prioritization
Machine learning (ML) and artificial intelligence (AI) are increasingly used in drug discovery to build predictive models from large datasets. researchgate.netnih.gov One of the most common applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com
A QSAR study for this compound would involve synthesizing and testing a series of its analogs for a specific biological activity. For each analog, a set of numerical "descriptors" is calculated, which encode its physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of hydrogen bond donors, topological indices).
An ML algorithm, such as Random Forest or a Support Vector Machine (SVM) mdpi.com, is then trained on this dataset to learn the mathematical relationship between the descriptors and the observed biological activity. Once validated, this model can be used to predict the activity of new, virtual compounds before they are synthesized. This allows chemists to prioritize the most promising candidates, saving significant time and resources.
Table 5: Illustrative Data Structure for a QSAR Model
| Compound ID | Structure | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Number of H-Bond Donors (Descriptor 3) | Measured IC₅₀ (µM) (Activity) |
| Analog-1 | (R)-3-(cyclopropylamino)butan-2-one | 127.18 | 0.85 | 1 | 5.2 |
| Analog-2 | (R)-3-(cyclobutylamino)butan-2-one | 141.21 | 1.20 | 1 | 8.9 |
| Analog-3 | (R)-3-(cyclopropylamino)pentan-2-one | 141.21 | 1.35 | 1 | 4.1 |
| Analog-4 | (R)-4-(cyclopropylamino)pentan-2-one | 141.21 | 1.30 | 1 | 12.5 |
| ... | ... | ... | ... | ... | ... |
Note: This table illustrates the type of data required to build a QSAR model. A real study would involve dozens to hundreds of compounds and descriptors.
Pharmacological Relevance and Biological Mechanisms
Enzyme Inhibition Profiles and Specificity
Derivatives of 3-(Cyclopropylamino)butan-2-one have been investigated for their ability to inhibit a range of enzymes implicated in various diseases.
Proteases are a class of enzymes that play crucial roles in numerous physiological and pathological processes, making them attractive targets for drug development.
SARS-CoV-2 3CLpro: The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapies. nih.gov Ketone-based inhibitors have been identified as potent inhibitors of coronavirus 3CL proteases. youtube.com These inhibitors can form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme. youtube.com The development of specific inhibitors for 3CLpro is a promising strategy for creating broad-spectrum anti-SARS-CoV-2 agents, as there are no human homologs of this enzyme, which minimizes the potential for side effects. nih.gov
HIV-1 Protease: The human immunodeficiency virus 1 (HIV-1) protease is another critical enzyme for viral maturation and infectivity. mdpi.com Inhibition of this aspartic protease is a cornerstone of highly active antiretroviral therapy (HAART). nih.govmdpi.com While all currently approved HIV-1 protease inhibitors are competitive inhibitors that bind to the active site, the emergence of drug resistance is a significant challenge. mdpi.comnih.gov Research efforts are focused on developing new inhibitors, including those with novel mechanisms of action, such as dimerization inhibition. nih.gov Several FDA-approved HIV-1 protease inhibitors have been evaluated for their efficacy against HIV-2 protease, which shares about 50% sequence identity with its HIV-1 counterpart. researchgate.net
EV-D68 2A Protease: Enterovirus D68 (EV-D68) is a pathogen that can cause severe respiratory illness and is associated with acute flaccid myelitis. arizona.edu The viral 2A protease (2Apro) is a cysteine protease that is essential for processing the viral polyprotein and is considered a viable target for antiviral drugs. nih.govnih.gov Telaprevir (B1684684), an FDA-approved drug, has been identified as a potent inhibitor of EV-D68 2Apro. arizona.edu The inhibition of 2Apro by telaprevir has been shown to have antiviral effects in cell cultures. arizona.edu Furthermore, the 2A protease of EV-D68 has been found to disrupt the nuclear pore complex, which could contribute to its neurotoxic effects. biorxiv.org
Table 1: Protease Inhibition by Selected Compounds
| Compound/Drug | Target Protease | Inhibition Mechanism | Key Findings |
|---|---|---|---|
| Ketone-based Inhibitors | SARS-CoV-2 3CLpro | Reversible covalent inhibition | Potent inhibition of viral replication. youtube.com |
| Various Approved PIs | HIV-1 Protease | Competitive inhibition | Essential component of HAART; resistance is a major issue. mdpi.comnih.govmdpi.comnih.gov |
Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov The inhibition of BACE1 is therefore a major therapeutic strategy for Alzheimer's. researchgate.net The active site of BACE1 is relatively large, which presents a challenge for the design of small-molecule inhibitors with good drug-like properties. nih.gov Melatonin derivatives have been shown to inhibit BACE1, with some compounds exhibiting over 75% inhibition at a concentration of 5 µM. mdpi.com Molecular modeling suggests that these derivatives can bind to both catalytic and allosteric sites on the enzyme. mdpi.commdpi.com
The inhibitory activity of this compound derivatives is not limited to proteases. Research has explored their effects on other enzyme classes, although this area is less extensively studied. Further investigation is needed to fully characterize the broader enzymatic inhibition profile of this chemical scaffold.
Receptor Modulation and Binding Dynamics
In addition to enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental mechanism of pharmacological action.
G-protein Coupled Receptors (GPCRs) and Ion Channels: GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov They can modulate the function of ion channels, which are essential for neuronal excitability and other physiological processes. nih.govnih.gov The interaction between GPCRs and ion channels can be direct, through physical association, or indirect, via intracellular signaling pathways. nih.govmdpi.com For example, the activation of certain GPCRs can lead to the modulation of potassium and calcium channels. nih.govduke.edu The transient receptor potential canonical 3 (TRPC3) channel, for instance, is activated downstream of GPCR signaling. researchgate.net
Structure-Activity Relationship (SAR) Studies of Cyclopropylamino-Butanone Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For cyclopropylamino-butanone derivatives, SAR studies would involve systematically modifying the cyclopropylamino and butanone moieties, as well as other parts of the molecule, to understand how these changes affect biological activity. For example, in the context of opioid receptor modulators, the introduction of a cyclopropylmethyl group on the nitrogen atom often leads to antagonist activity. nih.gov Similarly, SAR studies on inhibitors of the betaine/γ-aminobutyric acid transporter 1 (BGT1) have led to the identification of more soluble and selective compounds. nih.gov
Ligand-Target Interaction Analysis
Understanding the specific molecular interactions between a ligand and its target is fundamental to rational drug design.
Hydrogen Bonding, Van der Waals, and Pi-Pi Stacking: The binding of a ligand to a protein is governed by a combination of non-covalent interactions. nih.gov
Hydrogen bonds are crucial for the specificity of ligand binding. biorxiv.org
Pi-pi stacking interactions between aromatic rings of the ligand and the protein are also important for binding. nih.govnih.gov For example, in the context of SARS-CoV-2 3CLpro inhibitors, specific residues like HIS 41 and GLN 189 are involved in hydrophobic interactions. zju.edu.cn Similarly, for another ligand, hydrogen bonds with specific residues are observed. zju.edu.cn
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Telaprevir |
Bioactivity Screening Methodologies and In Vitro Evaluation
There is currently no available information in the public domain regarding the bioactivity screening or in vitro evaluation of this compound.
Research Applications and Chemical Biology Insights
Design and Optimization of Lead Compounds in Drug Discovery
The process of lead optimization in drug discovery is a meticulous journey of refining a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com The structural components of 3-(Cyclopropylamino)butan-2-one, namely the cyclopropyl (B3062369) group and the aminoketone scaffold, are frequently employed in this process to address various challenges.
The incorporation of a cyclopropyl group is a widely recognized strategy in medicinal chemistry to improve the characteristics of a lead compound. nih.govacs.org This small, rigid ring system can offer several advantages:
Enhanced Potency and Binding: The constrained nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, leading to more favorable binding to its biological target. nih.gov
Increased Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic breakdown by enzymes such as cytochrome P450s. nih.govhyphadiscovery.com This can lead to a longer half-life and improved bioavailability.
Reduced Off-Target Effects: By providing a rigid structure, the cyclopropyl group can enhance selectivity for the intended target, thereby reducing the likelihood of off-target interactions that can cause adverse effects. nih.gov
Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and basicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govhyphadiscovery.com For instance, the introduction of a cyclopropyl group has been used to lower the basicity of a compound, which can help in mitigating liabilities such as hERG channel inhibition. hyphadiscovery.com
The aminoketone scaffold also plays a crucial role in drug design. Aminoketone derivatives are recognized as important intermediates in the synthesis of various biologically active molecules. acs.orgacs.org They can serve as a versatile platform for chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). For example, derivatives of the aminoketone bupropion (B1668061) are known for their activity as norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors, and further modifications of this scaffold are being explored to develop new treatments for depression and other neurological disorders. nih.gov
Table 1: Potential Contributions of Structural Motifs in this compound to Lead Optimization
| Structural Motif | Potential Advantages in Lead Optimization |
| Cyclopropyl Group | Enhanced potency, increased metabolic stability, reduced off-target effects, modulation of pKa. nih.govresearchgate.net |
| Aminoketone Core | Versatile scaffold for chemical modification, enables exploration of structure-activity relationships (SAR). nih.gov |
Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, thereby enabling the study of its function in a cellular or organismal context. The structural features of this compound suggest its potential utility as a scaffold for the development of such probes.
Cyclopropylamine (B47189) derivatives have been successfully employed as chemical probes. For example, compounds based on a cyclopropylamine scaffold, such as tranylcypromine (B92988), have been developed as inhibitors of histone demethylase KDM1A. nih.gov These inhibitors can be used to probe the role of KDM1A in gene regulation and disease, and further modifications of the cyclopropylamine core have led to increased selectivity for KDM1A over other enzymes like monoamine oxidases (MAOs). nih.gov This highlights the potential of the cyclopropylamine moiety in this compound to be tailored for specific enzyme targets.
Furthermore, amine-containing compounds are valuable for developing probes to study transport systems in cells. By attaching a fluorescent dye or other reporter molecule to an amine-based scaffold, researchers can visualize the uptake and distribution of the probe, providing insights into the function of transporters. nih.gov Given that the aminoketone core of this compound can be readily modified, it could serve as a foundation for creating a library of probes to investigate various biological transport mechanisms.
The reactivity of the ketone group in the aminoketone scaffold also offers opportunities for the design of chemical probes. Ketones can react with hydroxylamines to form stable oximes, a reaction that can be used to label biomolecules containing aldehyde or ketone groups. thermofisher.com This reactivity could be harnessed to develop probes that covalently bind to their targets, allowing for their identification and characterization.
Table 2: Potential Applications of this compound Scaffolds as Chemical Probes
| Application | Rationale |
| Enzyme Inhibition | The cyclopropylamine moiety can be designed to target the active site of specific enzymes, similar to KDM1A inhibitors. nih.gov |
| Transport System Studies | The amine group provides a handle for attaching reporter groups to study cellular uptake and transport. nih.gov |
| Covalent Labeling | The ketone functionality can be used to form stable covalent bonds with biological targets. thermofisher.com |
Role as Key Scaffolds in Medicinal Chemistry
In medicinal chemistry, a scaffold is a core chemical structure that is common to a group of compounds and serves as a framework for the design of new molecules with desired biological activities. The combination of a cyclopropylamine and an aminoketone in this compound makes it a potentially valuable scaffold for the construction of diverse chemical libraries.
The cyclopropyl ring is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in approved drugs and its ability to impart favorable properties. nih.govscientificupdate.com Its rigid nature provides a defined three-dimensional structure that can be exploited for precise interactions with biological targets. fiveable.me The cyclopropylamine moiety, in particular, is found in a number of pharmacologically active compounds and is a key building block in the synthesis of various therapeutic agents, including antidepressants and antiviral drugs. longdom.org
Aminoketones are also recognized as important scaffolds and are key intermediates in the synthesis of a wide range of bioactive compounds. acs.orgacs.org Their ability to undergo a variety of chemical transformations makes them a versatile starting point for the creation of structurally diverse molecules. The development of chiral β-aminoketone derivatives, for instance, is an active area of research for the synthesis of enantiomerically pure pharmaceuticals. researchgate.net
The union of these two important scaffolds in this compound results in a molecule with the potential to be a versatile building block in medicinal chemistry. By modifying the substituents on the cyclopropyl ring, the amine, or the ketone, a large number of derivatives can be synthesized. This would allow for the exploration of a broad chemical space in the search for new drugs targeting a variety of diseases. The inherent properties of the cyclopropylamine and aminoketone motifs suggest that such a library of compounds could yield candidates with good potency, selectivity, and pharmacokinetic profiles.
Analytical Characterization in Academic Research
Chromatographic Techniques (e.g., Liquid Chromatography–Mass Spectrometry)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of a wide array of chemical compounds, including those in biomedical and environmental samples. researchgate.net This highly sensitive and specific technique separates components within a complex mixture, allowing for their individual detection and quantification. researchgate.netnih.gov In the context of drug discovery and metabolomics, LC-MS is indispensable for analyzing metabolites and understanding the biotransformation of parent compounds. nih.gov
LC-MS systems can be operated in different modes, such as full-scan for untargeted analysis or targeted acquisition modes like single-ion monitoring (SIM) and extracted ion chromatogram (EIC) for precise detection of specific compounds. nih.gov The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) further enhances the capabilities of LC-MS, providing detailed structural information through fragmentation analysis. nih.govnih.gov For instance, techniques like liquid chromatography-quadrupole time-of-flight (LC-QTOF) mass spectrometry offer high resolution and sensitivity for the characterization of novel compounds and their derivatives in complex samples. nih.gov
The advantages of LC-MS include its ability to analyze polar and non-volatile compounds, which are often challenging for gas chromatography-based methods. researchgate.net This makes it particularly well-suited for studying drug metabolites and their interactions within biological systems.
| LC-MS Technique | Application in Compound Analysis | Key Advantages |
| LC-QTOF MS | Nontargeted analysis and characterization of novel compounds and their derivatives in complex matrices. nih.gov | High resolution, high sensitivity, accurate mass measurements for formula determination. nih.gov |
| LC-MS/MS | Targeted quantification and structural elucidation of compounds and their metabolites. researchgate.netnih.gov | High specificity, ability to analyze complex mixtures, provides fragmentation patterns for structural confirmation. researchgate.netnih.gov |
| HPLC-HRMS | Fingerprinting and classification of complex samples, identification of characteristic compounds. mdpi.com | Provides an additional dimension to chromatographic data for enhanced compound identification. mdpi.com |
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the precise molecular structure of chemical compounds like 3-(Cyclopropylamino)butan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹³C NMR, each unique carbon atom in a molecule produces a distinct resonance line, allowing for the counting of different carbon environments. libretexts.org The chemical shift of each carbon is influenced by its electronic environment, with factors like the electronegativity of nearby atoms and the hybridization state (sp³, sp²) playing a key role. libretexts.org For example, carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum (160-220 δ). libretexts.org
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces vibrational transitions in molecular bonds. echemi.com Each molecule has a unique IR spectrum, often referred to as a molecular "fingerprint." echemi.com A key feature in the IR spectrum of a ketone like butan-2-one is the strong absorption band for the carbonyl group (C=O) stretch, typically appearing around 1700-1725 cm⁻¹. docbrown.info The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the specific molecule. docbrown.info
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The fragmentation pattern can be used to deduce the structure of the molecule. High-resolution mass spectrometry can provide the exact mass of a molecule, which can be used to determine its elemental composition. lcms.cz
| Spectroscopic Technique | Information Obtained | Example Application for a Ketone (Butan-2-one) |
| ¹³C NMR | Number of unique carbon environments, chemical shifts indicating the electronic environment of each carbon. libretexts.org | The spectrum of 2-butanone (B6335102) shows four distinct peaks, corresponding to the four different carbon environments in the molecule. libretexts.orgdocbrown.info The carbonyl carbon appears at a low field (~209 ppm). libretexts.org |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on characteristic absorption bands. echemi.com | A strong, characteristic absorption peak for the C=O stretching vibration is observed between 1700 and 1725 cm⁻¹. docbrown.info |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which aids in structural elucidation. nist.gov | The mass spectrum of 2-butanone shows a molecular ion peak corresponding to its molecular weight and characteristic fragment peaks. nist.gov |
X-ray Crystallography of Compound-Protein Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how a small molecule like this compound binds to a protein target. nih.gov This method provides high-resolution structural information that is crucial for structure-based drug design. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-compound complex, researchers can generate an electron density map and build an atomic-level model of the interaction. nih.govnih.gov
This detailed structural information reveals the precise orientation of the compound within the protein's binding site and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This understanding is invaluable for designing more potent and selective inhibitors. researchgate.net The quality of the resulting structural model is dependent on the quality of the crystal and the diffraction data. nih.gov
| Parameter | Description | Importance in Drug Discovery |
| Resolution | A measure of the level of detail in the crystal structure. | Higher resolution allows for a more precise determination of atomic positions and interactions. |
| R-factor and R-free | Indicators of how well the refined structural model fits the experimental X-ray diffraction data. | Lower values indicate a better fit and a more reliable structure. |
| Electron Density Map | A 3D representation of the distribution of electrons in the crystal, used to build the atomic model. nih.gov | Clear and well-defined electron density for the ligand is essential for accurately modeling its binding mode. nih.gov |
| Binding Site Analysis | Detailed examination of the interactions between the compound and the amino acid residues of the protein. researchgate.net | Guides the optimization of the compound to improve its binding affinity and selectivity. researchgate.net |
Historical Perspectives and Evolution of Cyclopropylamino Butanone Research
Early Investigations of Cyclopropylamine (B47189) Derivatives
The cyclopropylamine moiety, a cyclopropane (B1198618) ring attached to an amino group, has long been a subject of significant interest in organic chemistry. longdom.orgnih.gov The unique chemical properties of this group, stemming from the high ring strain of the three-membered cyclopropane ring, make it a valuable building block in synthesis. longdom.org Early research into cyclopropylamine derivatives was primarily focused on developing viable synthetic pathways.
Initial laboratory preparations were established, and by the mid-20th century, processes were being developed to produce cyclopropylamine from starting materials like gamma-butyrolactone (B3396035). google.com One documented pathway involved the conversion of gamma-butyrolactone to 4-chlorobutyric acid, which was then esterified. google.com This ester undergoes ring closure to form a cyclopropanecarboxylate (B1236923) ester, which is subsequently converted to cyclopropanecarboxamide (B1202528) and then to cyclopropylamine via the Hofmann reaction. google.comgoogle.com
These foundational synthetic efforts were crucial, as they made cyclopropylamine and its derivatives more accessible for broader study. google.com The inherent reactivity of the strained ring and the nucleophilic nature of the amine group allow these compounds to participate in a wide range of chemical reactions, including substitutions and additions, establishing them as indispensable intermediates in organic synthesis. longdom.org
A variety of methods have been historically employed and continue to be refined for the synthesis of the cyclopropylamine core. These classical methods are fundamental to the production of more complex molecules containing this moiety.
Interactive Data Table: Foundational Synthetic Methods for Cyclopropylamine Derivatives
| Method Name | Description | Key Reagents | Reference |
|---|---|---|---|
| Hofmann Reaction | A well-established method where a primary amide is converted to a primary amine with one fewer carbon atom. Historically used to produce cyclopropylamine from cyclopropanecarboxamide. | Alkali hypochlorite, Alkali hydroxide | google.com |
| Curtius Rearrangement | A thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to form the amine. It has been widely used for preparing cyclopropylamines. | Acyl azides | nih.gov |
| Reductive Amination | The conversion of a ketone or aldehyde (like cyclopropanecarboxaldehyde) to an amine. | Ammonia or primary amines, Reducing agents (e.g., sodium borohydride) | longdom.org |
| Ring Closure of Halo-Butyrate Esters | A multi-step process starting from gamma-butyrolactone, proceeding through a 4-chlorobutyrate ester which is cyclized to a cyclopropanecarboxylate ester, a precursor to the amine. | Gamma-butyrolactone, Hydrohalide, Alcohol | google.comgoogle.com |
| Kulinkovich Reaction | A method applied to amides and nitriles to form the aminocyclopropane moiety, representing a more modern approach to synthesis. | Grignard reagents, Titanium(IV) isopropoxide | nih.govwikipedia.org |
Milestones in the Application of the Cyclopropylamino-Butanone Moiety
While early research focused on the synthesis of the parent cyclopropylamine, subsequent work has explored the incorporation of the cyclopropylamino group into larger, more functionalized molecules. The cyclopropylamino-butanone moiety, which combines the cyclopropylamine structure with a butanone backbone, represents a specific area of this evolution.
The development of synthetic methods for ketones like 2-butanone (B6335102) and its derivatives has been a parallel area of research, driven by their utility as solvents and chemical intermediates. patsnap.com For instance, processes for producing cyclobutanone (B123998) via the rearrangement and subsequent oxidation of cyclopropyl (B3062369) carbinol have been patented, highlighting the close synthetic relationship between cyclopropyl and cyclobutyl structures. google.com
The true milestones for the cyclopropylamino-butanone moiety are found in its emergence as a structural motif in compounds designed for specific applications, particularly in the fields of agrochemicals and pharmaceuticals. The cyclopropylamine group itself is a known component in herbicides and fungicides, as well as in therapeutic agents like monoamine oxidase inhibitors (MAOIs). longdom.orgnih.gov
Specific research into molecules containing a structure related to 3-(Cyclopropylamino)butan-2-one has been documented in patent literature. For example, derivatives such as (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester have been synthesized. nih.gov While not identical, this compound features the core cyclopropylamino group attached to a modified four-carbon chain with a keto-enol tautomerism, demonstrating the application of this structural concept in the creation of complex molecules, likely for evaluation in biological systems.
The synthesis of related structures, such as (1-cyclopropyl)cyclopropylamine, has been pursued for its importance as an intermediate in preparing compounds for applications ranging from pest control to potential treatments for hepatitis C. beilstein-journals.org These efforts underscore the perceived value of the cyclopropylamine scaffold in developing new, active molecules. The ongoing exploration of synthetic routes to access these and other substituted cyclopropylamines continues to be a significant research topic, driven by their potential utility. nih.govchemrxiv.org
Emerging Research Frontiers and Future Directions
Advanced Synthetic Methodologies
The synthesis of 3-(Cyclopropylamino)butan-2-one, a chiral compound, presents opportunities for the application of advanced and stereoselective synthetic methods. Traditional approaches to the synthesis of similar aminoketones often rely on reductive amination. However, the demand for higher efficiency, stereoselectivity, and greener processes has spurred the development of more sophisticated methodologies.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and ketones. nih.govwiley.commdpi.com Enzymes such as transaminases and imine reductases offer high enantioselectivity under mild reaction conditions. mdpi.com For the synthesis of this compound, a biocatalytic reductive amination of butan-2,3-dione with cyclopropylamine (B47189), or the amination of a suitable ketone precursor, could provide a direct and stereoselective route to the desired enantiomer. nih.gov The use of engineered enzymes can further enhance substrate specificity and reaction efficiency. mdpi.com
Chemoenzymatic strategies offer a hybrid approach, combining the selectivity of biocatalysis with the versatility of chemical synthesis. rochester.edu For instance, an engineered enzyme could be used to produce a chiral cyclopropylamine precursor, which is then coupled with a butanone derivative through traditional chemical methods. rochester.edu This approach allows for the modular construction of complex molecules with precise stereochemical control. rochester.edu
Recent advancements in catalysis also provide promising avenues. For example, methods for the enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones have been developed, showcasing the ability to construct complex cyclopentane (B165970) structures. nih.gov While not directly applicable to the linear structure of this compound, these developments in cyclopropane (B1198618) chemistry highlight the potential for novel catalytic systems to be adapted for its synthesis.
Table 1: Comparison of Synthetic Methodologies for Aminoketones
| Methodology | Advantages | Disadvantages | Potential Application for this compound |
| Traditional Reductive Amination | Well-established, readily available reagents. | Often lacks stereoselectivity, may require harsh reducing agents. | Baseline method for initial synthesis. |
| Biocatalysis (e.g., Transaminases, Imine Reductases) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.com | Enzyme stability and substrate scope can be limiting. | Stereoselective synthesis of a specific enantiomer. wiley.comnih.gov |
| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the flexibility of chemical synthesis. rochester.edu | May involve multiple steps, requiring careful optimization of both enzymatic and chemical reactions. | Modular assembly of the chiral cyclopropylamine and butanone moieties. rochester.edu |
Integration of Artificial Intelligence in Compound Development
Furthermore, AI and machine learning models can predict the physicochemical properties and biological activities of virtual compounds. This allows for the in silico screening of numerous derivatives of this compound to identify candidates with improved properties before committing to their actual synthesis. These predictive models can assess factors like solubility, metabolic stability, and potential off-target effects, thereby streamlining the optimization process. nih.govnih.gov
The integration of AI extends to the automation of chemical synthesis itself. Robotic platforms, guided by AI algorithms, can perform multi-step syntheses, optimizing reaction conditions in real-time to maximize yield and purity. youtube.com This automated approach not only increases throughput but also enhances the reproducibility of synthetic procedures.
Table 2: Applications of AI in the Development of this compound
| AI Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. elsevier.commdpi.com | Faster identification of efficient and novel synthetic pathways. |
| Property Prediction | Machine learning models predict physicochemical and biological properties of virtual compounds. nih.govnih.gov | Prioritization of derivatives with enhanced characteristics for synthesis. |
| Automated Synthesis | AI-controlled robotic platforms execute and optimize chemical reactions. youtube.com | Increased efficiency, reproducibility, and throughput of the synthesis process. |
Exploration of Novel Biological Targets
The unique structural combination of a cyclopropylamine moiety and a butanone backbone in this compound suggests several avenues for the exploration of its biological activity. Both of these structural motifs are present in known bioactive molecules, providing a basis for hypothesizing potential biological targets.
The cyclopropylamine group is a key feature in several compounds with known biological activity, notably as inhibitors of monoamine oxidase (MAO) , an enzyme involved in the metabolism of neurotransmitters. hyphadiscovery.com The strained cyclopropane ring can undergo metabolic activation, potentially leading to the formation of reactive intermediates that can covalently modify the enzyme. drugbank.com This suggests that this compound could be investigated as a potential MAO inhibitor.
The aminoketone scaffold is present in a number of centrally active compounds, including some that act as neurotransmitter reuptake inhibitors . For instance, bupropion (B1668061) is an aminoketone that functions as a norepinephrine-dopamine reuptake inhibitor. Therefore, it is plausible that this compound could interact with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), or the serotonin (B10506) transporter (SERT).
Given these possibilities, future research could focus on screening this compound against a panel of enzymes and receptors involved in neurotransmission. This could include MAO-A and MAO-B, as well as the various monoamine transporters. Understanding the compound's mechanism of action at a molecular level will be crucial for any further development. hyphadiscovery.com The dialkylglycine decarboxylase is another potential target of interest due to its interaction with cyclopropane-containing amino acids.
Table 3: Potential Biological Targets for this compound
| Potential Target | Rationale | Potential Therapeutic Area |
| Monoamine Oxidase (MAO) | The cyclopropylamine moiety is a known pharmacophore for MAO inhibitors. hyphadiscovery.com | Depression, Parkinson's disease |
| Monoamine Transporters (DAT, NET, SERT) | The aminoketone scaffold is present in known reuptake inhibitors. | Depression, ADHD, other neuropsychiatric disorders |
| Dialkylglycine Decarboxylase | This enzyme is known to interact with cyclopropane-containing amino acids. | Neurological disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
